molecular formula C12H16N4O2 B12724347 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine CAS No. 84858-95-7

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine

Katalognummer: B12724347
CAS-Nummer: 84858-95-7
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: GOWYBQXGXZEXDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine is a chemical compound with a complex structure that includes a hexahydro-1-methyl-2H-azepin-2-ylidene moiety and a 5-nitro-2-pyridinamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine typically involves multiple steps, starting with the preparation of the hexahydro-1-methyl-2H-azepin-2-ylidene intermediate. This intermediate is then reacted with 5-nitro-2-pyridinamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and participate in diverse chemical reactions.

Eigenschaften

CAS-Nummer

84858-95-7

Molekularformel

C12H16N4O2

Molekulargewicht

248.28 g/mol

IUPAC-Name

1-methyl-N-(5-nitropyridin-2-yl)azepan-2-imine

InChI

InChI=1S/C12H16N4O2/c1-15-8-4-2-3-5-12(15)14-11-7-6-10(9-13-11)16(17)18/h6-7,9H,2-5,8H2,1H3

InChI-Schlüssel

GOWYBQXGXZEXDT-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.